4-(Chloromethyl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

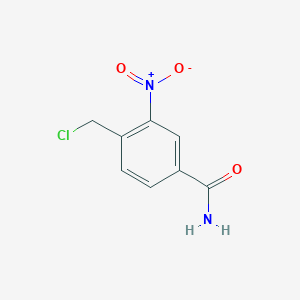

4-(Chloromethyl)-3-nitrobenzamide is an organic compound with the molecular formula C8H7ClN2O3 It is characterized by a benzene ring substituted with a chloromethyl group at the 4-position and a nitro group at the 3-position, along with an amide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-nitrobenzamide typically involves the chloromethylation of 3-nitrobenzamide. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chloromethyl)-3-nitrobenzamide can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Various substituted benzamides.

Reduction: 4-(Aminomethyl)-3-nitrobenzamide.

Oxidation: 4-(Chloromethyl)-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

4-(Chloromethyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of polymers and other materials with specialized properties.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-3-nitrobenzamide depends on its specific application. In biochemical assays, the compound may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. The nitro group can participate in redox reactions, affecting cellular processes .

Comparación Con Compuestos Similares

4-(Bromomethyl)-3-nitrobenzamide: Similar structure but with a bromine atom instead of chlorine.

4-(Chloromethyl)-2-nitrobenzamide: Nitro group positioned at the 2-position instead of the 3-position.

4-(Chloromethyl)-3-aminobenzamide: Nitro group reduced to an amino group.

Uniqueness: 4-(Chloromethyl)-3-nitrobenzamide is unique due to the specific positioning of the chloromethyl and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Actividad Biológica

4-(Chloromethyl)-3-nitrobenzamide, a nitroaromatic compound, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure:

- Molecular Formula: C8H8ClN3O2

- Molecular Weight: 215.62 g/mol

Functional Groups:

- Nitro group (-NO2)

- Benzamide structure

- Chloromethyl group (-CH2Cl)

Antitumor Activity

This compound has demonstrated significant antitumor properties in various studies. One notable derivative, N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), exhibited cytotoxicity against different cancer cell lines. The half-maximal inhibitory concentration (IC50) for BNB was reported at 21.8 µM against breast cancer cell lines, indicating moderate cytotoxic activity .

Table 1: Antitumor Activity of BNB

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BNB | Breast Cancer | 21.8 |

| BNB-NLC | Breast Cancer | 33.7 |

| Blank | - | No cytotoxicity |

The formulation of BNB using solid lipid nanoparticles (SLN) improved its stability and enhanced its therapeutic efficacy, suggesting that the delivery method significantly impacts its biological activity .

The mechanism by which this compound exerts its antitumor effects involves the activation of autophagy and apoptosis pathways in cancer cells. This compound interacts with cellular signaling pathways that lead to programmed cell death, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for its antimicrobial effects. Studies have shown that it exhibits activity against various bacterial strains, including multidrug-resistant strains.

Table 2: Antimicrobial Activity

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MDR) | <0.03125 µg/mL |

| Escherichia coli | 1-4 µg/mL |

The compound's effectiveness against resistant strains highlights its potential as a lead compound in the development of new antimicrobial agents .

Case Studies and Research Findings

- Formulation Studies: Research on the formulation of BNB indicated that encapsulating the compound in lipid carriers could enhance its pharmacokinetic profile and improve its therapeutic index in vivo .

- Preformulation Analysis: A study focusing on the preformulation characteristics of BNB revealed that it is sensitive to hydrolysis, which necessitates careful handling during formulation development to maintain stability .

- Cytotoxicity Studies: In vitro studies confirmed that BNB-loaded formulations showed enhanced cytotoxicity compared to free drug formulations, emphasizing the importance of formulation strategies in optimizing drug efficacy .

Propiedades

IUPAC Name |

4-(chloromethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-4-6-2-1-5(8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPVZDNKYMHDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.